An In-Depth Technical Guide to O-(3,4-Dichlorobenzyl)hydroxylamine Hydrochloride for Advanced Research
An In-Depth Technical Guide to O-(3,4-Dichlorobenzyl)hydroxylamine Hydrochloride for Advanced Research
This guide provides a comprehensive technical overview of O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride, a versatile reagent with significant potential in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights and detailed experimental protocols.
Introduction: A Molecule of Growing Interest
O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride is a substituted hydroxylamine derivative that has emerged as a valuable building block in the synthesis of complex organic molecules. Its unique structural features, combining the reactivity of a hydroxylamine moiety with the specific electronic and steric properties of the 3,4-dichlorobenzyl group, make it a reagent of interest for creating novel compounds with potential therapeutic applications. Notably, O-alkylhydroxylamines have been identified as a promising class of inhibitors for indoleamine 2,3-dioxygenase-1 (IDO1), a key target in cancer immunotherapy[1]. The 3,4-dichloro substitution pattern on the benzyl ring can significantly influence the compound's binding affinity and pharmacokinetic properties, making this particular derivative a subject of focused research.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride is fundamental for its effective use in a laboratory setting. The following table summarizes its key characteristics.
| Property | Value | Source/Reference |
| Molecular Formula | C₇H₈Cl₃NO | [2] |
| Molecular Weight | 228.50 g/mol | Calculated |
| Appearance | White to off-white solid | General observation for similar compounds |
| Melting Point | 155-156 °C (for O-(3,4-Dichlorophenyl)hydroxylamine hydrochloride) | [1] |
| Solubility | Soluble in water, methanol, and DMSO. Sparingly soluble in cold ethanol. | Inferred from related compounds[3] |
| Purity | Commercially available up to 95% | [2] |
Synthesis and Purification
The synthesis of O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride is typically achieved through a two-step process involving the O-alkylation of a protected hydroxylamine followed by deprotection. A common and effective method utilizes the reaction of 3,4-dichlorobenzyl chloride with N-hydroxyphthalimide, followed by hydrazinolysis to release the free hydroxylamine, which is then converted to its hydrochloride salt.
Experimental Protocol: Synthesis of O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride
This protocol is a representative procedure and may require optimization based on laboratory conditions and available starting materials.
Step 1: N-(3,4-Dichlorobenzyloxy)phthalimide
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To a stirred solution of N-hydroxyphthalimide (1.0 eq) and triethylamine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add 3,4-dichlorobenzyl chloride (1.05 eq) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.
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Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.
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Dry the solid under vacuum to yield N-(3,4-Dichlorobenzyloxy)phthalimide.
Causality: The use of a base like triethylamine is crucial to deprotonate the hydroxyl group of N-hydroxyphthalimide, forming a nucleophilic oxygen that readily attacks the electrophilic carbon of 3,4-dichlorobenzyl chloride in an SN2 reaction. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the nucleophilic substitution.
Step 2: O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride
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Suspend the N-(3,4-Dichlorobenzyloxy)phthalimide (1.0 eq) in ethanol in a round-bottom flask.
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To this suspension, add hydrazine hydrate (1.2 eq) dropwise at room temperature. The reaction is typically exothermic.
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After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours. A thick white precipitate of phthalhydrazide will form.
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Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide.
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Concentrate the filtrate under reduced pressure to obtain a crude oil of O-(3,4-Dichlorobenzyl)hydroxylamine.
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Dissolve the crude oil in diethyl ether and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether, until no further precipitation is observed.
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Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum to afford O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride.
Causality: Hydrazinolysis is a standard method for cleaving the phthalimide protecting group. Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide ring, leading to the formation of the stable phthalhydrazide and liberating the desired O-substituted hydroxylamine. The final step involves the protonation of the basic nitrogen of the hydroxylamine with HCl to form the stable and easily handleable hydrochloride salt.
Synthesis Workflow Diagram
Spectroscopic Characterization
The identity and purity of O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride are confirmed through various spectroscopic techniques. Below are the expected spectral data based on the analysis of structurally similar compounds.
1H NMR Spectroscopy (400 MHz, DMSO-d₆)
The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and amine protons.
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δ ~11.0-12.0 ppm (br s, 3H, -ONH₃⁺) : A broad singlet corresponding to the three protons of the ammonium group. The chemical shift can be variable and concentration-dependent.
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δ ~7.7 ppm (d, J ≈ 2.0 Hz, 1H, Ar-H) : A doublet for the proton at the C2 position of the benzene ring.
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δ ~7.5 ppm (d, J ≈ 8.4 Hz, 1H, Ar-H) : A doublet for the proton at the C5 position of the benzene ring.
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δ ~7.3 ppm (dd, J ≈ 8.4, 2.0 Hz, 1H, Ar-H) : A doublet of doublets for the proton at the C6 position of the benzene ring.
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δ ~5.0 ppm (s, 2H, -CH₂-) : A singlet for the two benzylic protons.
Rationale: The electron-withdrawing nature of the two chlorine atoms deshields the aromatic protons, shifting them downfield. The chemical shifts and coupling constants are predicted based on known substituent effects and data from similar compounds like 3,4-dichlorobenzylamine[4]. The acidic protons of the ammonium group are expected to be significantly downfield and broad due to exchange and hydrogen bonding.
13C NMR Spectroscopy (100 MHz, DMSO-d₆)
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
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δ ~135-140 ppm (Ar-C) : Quaternary carbon attached to the benzyl group.
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δ ~130-132 ppm (Ar-C) : Quaternary carbons attached to chlorine atoms.
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δ ~128-130 ppm (Ar-CH) : Aromatic CH carbons.
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δ ~75-78 ppm (-CH₂-) : Benzylic carbon, shifted downfield due to the adjacent oxygen atom.
Rationale: The chemical shifts of the aromatic carbons are influenced by the electronegative chlorine substituents. The benzylic carbon signal is characteristically found in the 70-80 ppm range for O-benzyl hydroxylamines.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
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~3200-2800 cm⁻¹ (broad) : N-H stretching vibrations of the ammonium group.
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~3050-3000 cm⁻¹ : Aromatic C-H stretching.
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~1600, 1475 cm⁻¹ : Aromatic C=C stretching.
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~1050 cm⁻¹ : C-O stretching of the ether linkage.
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~820 cm⁻¹ : C-Cl stretching.
Rationale: The broad absorption in the high-frequency region is a hallmark of the N-H stretching in ammonium salts. The other peaks are characteristic of the aromatic ring, the C-O bond, and the C-Cl bonds.
Reactivity and Mechanistic Insights
O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride serves as a source of the corresponding free base, which is a potent nucleophile. The primary reactivity centers on the nitrogen atom of the hydroxylamine moiety.
Formation of Oximes
A fundamental reaction of O-substituted hydroxylamines is their condensation with aldehydes and ketones to form oxime ethers. This reaction is highly efficient and proceeds under mild conditions, often with acid or base catalysis.
Reaction Scheme:
This reaction is crucial for the derivatization of carbonyl compounds for analytical purposes and for the synthesis of more complex molecules where the oxime ether can be further transformed.
1,3-Dipolar Cycloaddition Reactions
The in situ generation of nitrones from O-(3,4-Dichlorobenzyl)hydroxylamine and aldehydes provides a powerful intermediate for 1,3-dipolar cycloaddition reactions. These reactions, particularly with alkenes, lead to the formation of isoxazolidine rings, which are important heterocyclic scaffolds in medicinal chemistry.
Reaction Pathway Diagram
Applications in Research and Drug Development
The primary application of O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride in contemporary research lies in its role as a precursor to enzyme inhibitors and as a versatile synthetic intermediate.
Inhibition of Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan Dioxygenase (TDO)
Recent studies have identified O-arylhydroxylamines as potent inhibitors of IDO1, IDO2, and TDO, enzymes that play a critical role in tumor immune escape by catabolizing tryptophan[1]. The 3,4-dichloro substitution pattern has been shown to be particularly effective, with O-(3,4-Dichlorophenyl)hydroxylamine demonstrating pan-inhibitory activity against all three enzymes. This makes it a highly valuable lead compound for the development of novel cancer immunotherapies. The hydroxylamine moiety is believed to coordinate with the heme iron in the active site of these enzymes, leading to their inhibition.
Synthesis of Substituted Benzofurans
O-(3,4-Dichlorophenyl)hydroxylamine has been utilized in the synthesis of substituted benzofurans, a class of heterocyclic compounds with a wide range of biological activities[5]. This application highlights the versatility of this reagent in constructing complex molecular architectures of pharmaceutical relevance.
Safety and Handling
O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride should be handled with care, following standard laboratory safety procedures. It is classified as a flammable solid and may cause skin, eye, and respiratory irritation.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust. Keep away from heat, sparks, and open flames.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C under an inert atmosphere.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride is a chemical entity with significant and expanding utility in the fields of organic synthesis and medicinal chemistry. Its role as a precursor to pan-inhibitors of IDO and TDO enzymes positions it as a key molecule in the development of next-generation cancer immunotherapies. The synthetic protocols, spectroscopic data, and reactivity profile detailed in this guide provide a solid foundation for researchers to explore the full potential of this versatile compound. As with any reactive chemical, adherence to strict safety protocols is paramount to ensure its safe and effective use in the laboratory.
References
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Diaryl Hydroxylamines as Pan or Dual Inhibitors of Indoleamine 2,3-Dioxygenase-1, Indoleamine 2,3-Dioxygenase-2 and Tryptophan Dioxygenase. PMC - NIH. [Link]
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O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride, 95% Purity, C7H8Cl3NO, 1 gram. Amazon. [Link]
Sources
- 1. Diaryl Hydroxylamines as Pan or Dual Inhibitors of Indoleamine 2,3-Dioxygenase-1, Indoleamine 2,3-Dioxygenase-2 and Tryptophan Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Hydroxylamine hydrochloride | 5470-11-1 [chemicalbook.com]
- 4. 3,4-Dichlorobenzylamine(102-49-8) 1H NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
